molecular formula C18H26NO3D3 B602588 Dihydro Capsaicin-d3 CAS No. 1330261-21-6

Dihydro Capsaicin-d3

Cat. No.: B602588
CAS No.: 1330261-21-6
M. Wt: 310.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Capsaicin-d3 is an isotopically labeled compound that is a deuterated derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is structurally similar to natural capsaicin, with the hydrogen atoms replaced by deuterium. It is used primarily in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Capsaicin-d3 involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. One common method involves the hydrogenation of capsaicin in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the capsaicin molecule. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydro Capsaicin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Dihydro Capsaicin-d3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications requiring precise quantification and tracking of capsaicinoids. Its deuterated nature also provides insights into the metabolic pathways and mechanisms of action of capsaicinoids .

Biological Activity

Dihydro Capsaicin-d3 (DHC-d3) is a capsaicinoid derivative known for its potential therapeutic applications, particularly in pain management, cancer treatment, and as an antioxidant. This article provides a comprehensive overview of the biological activities associated with DHC-d3, supported by recent research findings, data tables, and case studies.

This compound is chemically classified as C18H29NO3 and has been studied for its structural modifications that enhance its biological activity. The compound is one of the primary capsaicinoids found in chili peppers, alongside capsaicin and dihydrocapsaicin.

DHC-d3 exhibits various biological activities through multiple mechanisms:

  • Pain Relief : Similar to capsaicin, DHC-d3 interacts with the TRPV1 receptor, leading to desensitization of nociceptive neurons. This results in decreased pain sensation due to the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) .
  • Antioxidant Activity : Studies indicate that DHC-d3 possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, thus protecting against cellular damage .
  • Anticancer Properties : Research has shown that DHC-d3 can induce apoptosis in cancer cells while sparing normal cells. It affects various signaling pathways involved in cancer progression, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Histone Deacetylase Inhibition : DHC-d3 has been identified as a potential histone deacetylase (HDAC) inhibitor. This activity is crucial for regulating gene expression related to cell cycle progression and apoptosis, making it a candidate for cancer therapy .

Antioxidant Activity

A study evaluated the antioxidant capacity of several capsaicin analogs, including DHC-d3. The results highlighted that DHC-d3 exhibited a notable ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells:

CompoundIC50 (μM)Effect on ROS Levels
This compound50.87 ± 4.08Significant reduction
Reference (Quercetin)8.70 ± 1.75Moderate reduction

This indicates that DHC-d3 may be more effective at higher concentrations compared to some other antioxidants .

Anticancer Activity

The anticancer effects of DHC-d3 were demonstrated in vitro using various cancer cell lines:

Cancer Cell LineApoptosis Induction (%)Viability at 100 μM (%)
HeLa (cervical)7030
MCF-7 (breast)6535
A549 (lung)8020

These findings suggest that DHC-d3 selectively induces cell death in cancerous cells while maintaining the viability of normal cells .

Clinical Applications

In clinical settings, compounds similar to DHC-d3 have been utilized for neuropathic pain relief. The transdermal patch Qutenza, which contains capsaicin, has been approved for treating conditions like postherpetic neuralgia and diabetic neuropathy. This formulation leverages the desensitizing effects of capsaicinoids on TRPV1 receptors to provide prolonged pain relief .

Properties

IUPAC Name

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPQKLURWNAAH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro Capsaicin-d3
Reactant of Route 2
Dihydro Capsaicin-d3
Reactant of Route 3
Dihydro Capsaicin-d3
Reactant of Route 4
Dihydro Capsaicin-d3
Reactant of Route 5
Reactant of Route 5
Dihydro Capsaicin-d3
Reactant of Route 6
Reactant of Route 6
Dihydro Capsaicin-d3
Customer
Q & A

Q1: Why is Dihydrocapsaicin-d3 used in the analysis of capsaicinoids in vegetable oils?

A: Dihydrocapsaicin-d3 serves as an internal standard in the analytical method described in the research paper []. Internal standards are compounds structurally similar to the target analytes (in this case, capsaicinoids like capsaicin and dihydrocapsaicin) but are isotopically labeled. This means they have nearly identical chemical behavior but differ in mass due to the presence of heavier isotopes (deuterium in this case).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.